2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
Description
The compound 2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is a substituted benzamide derivative featuring a bromine atom at the 2-position, a methoxy group at the 5-position of the benzene ring, and two distinct N-substituents: a cyclopropyl group and a (1-methyl-1H-pyrrol-2-yl)methyl moiety. Its synthesis likely follows established benzamide coupling protocols, such as those involving carbodiimide-mediated activation of carboxylic acids with amines (e.g., cyclohexyl or benzyl amines in tetrahydrofuran (THF) with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)) .
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-5-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-19-9-3-4-13(19)11-20(12-5-6-12)17(21)15-10-14(22-2)7-8-16(15)18/h3-4,7-10,12H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECIHFWIVNAJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=CC(=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom to the benzene ring.
Cyclopropylation: Addition of the cyclopropyl group.
Methoxylation: Introduction of the methoxy group.
Pyrrole Addition: Attachment of the pyrrole moiety.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, cyclopropyl bromide for cyclopropylation, and methanol for methoxylation. The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while substitution of the bromine atom with an amine would yield an amine derivative.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the methoxy group and the bromine atom in this compound may enhance its interaction with cellular targets involved in cancer proliferation.
- Mechanism of Action : Preliminary studies suggest that 2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide may inhibit specific kinases associated with tumor growth. Kinase inhibitors are crucial in cancer therapy as they modulate signaling pathways that drive cancer cell survival and proliferation.
Neuropharmacological Effects
The pyrrole component suggests potential neuropharmacological applications. Compounds containing pyrrole rings have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.
- Case Studies : Research has shown that similar compounds can modulate serotonin receptors, which are pivotal in mood regulation. Investigating the binding affinity of this compound to serotonin receptor subtypes could provide insights into its potential as an antidepressant or anxiolytic agent.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity:
| Structural Feature | Influence on Activity |
|---|---|
| Bromine atom | Enhances lipophilicity and potential for halogen bonding |
| Methoxy group | Increases solubility and may enhance receptor binding |
| Cyclopropyl group | Provides rigidity and can affect conformational dynamics |
| Pyrrole moiety | Implicated in interactions with neurotransmitter systems |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Studies have indicated that compounds with similar structures often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Toxicological Studies
Toxicity assessments are essential for determining safe dosage levels. Initial findings suggest that while some brominated compounds can exhibit cytotoxicity at high concentrations, the specific toxicity profile of this compound requires further investigation through comprehensive in vivo studies.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group may play key roles in binding to these targets, while the cyclopropyl and pyrrole moieties may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a benzamide core with several analogs, but its unique substitution pattern differentiates its physicochemical and reactivity profiles. Key comparisons include:
Table 1: Substituent Comparison of Benzamide Derivatives
Key Observations :
- Halogen Effects : The bromine atom in the target compound and increases molecular weight and lipophilicity compared to fluorine-substituted analogs (e.g., ). Bromine’s larger atomic radius may also influence steric interactions in binding or catalysis .
- The (1-methyl-1H-pyrrol-2-yl)methyl group provides a heteroaromatic moiety, which could enhance π-π stacking or hydrogen-bonding interactions relative to simpler alkyl chains .
- Directing Groups : Unlike the N,O-bidentate directing group in , the target compound’s methoxy and pyrrole groups may act as electron-donating substituents, altering reactivity in metal-catalyzed C–H functionalization reactions .
Crystallographic and Structural Validation
While crystallographic data for the target compound are absent in the evidence, structural validation methods for analogs include:
- X-ray diffraction : Utilized in to confirm bond lengths and angles.
- SHELX software : Widely used for small-molecule refinement (e.g., SHELXL for high-resolution data) .
- ORTEP-3 : A graphical interface for visualizing molecular geometry .
These tools ensure accurate structural determination, critical for understanding steric and electronic effects in the target compound.
Biological Activity
2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is a synthetic compound characterized by its complex structure, which includes a bromine atom, a cyclopropyl group, a methoxy group, and a pyrrole moiety. This unique combination may confer specific biological properties that are of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
IUPAC Name : this compound
CAS Number : 1351608-52-0
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in cancer treatment. The following sections summarize key findings related to its biological effects.
Anticancer Activity
-
Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated an IC50 value in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating potent antiproliferative effects.
These values suggest that the compound may induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase .
Cell Line IC50 (µM) A549 5.24 ± 0.06 MCF-7 4.53 ± 0.01 HeLa 6.30 ± 0.15 - Mechanism of Action : Studies have indicated that the compound may inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division. This was supported by molecular docking studies that suggested binding to the colchicine site on tubulin .
- Apoptosis Induction : Flow cytometry analysis showed that treatment with the compound resulted in increased levels of cleaved caspase-3, a marker of apoptosis, alongside elevated p21 expression, indicating cell cycle arrest and apoptosis induction .
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may have other biological activities:
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps:
- Bromination : Introduction of the bromine atom into the benzene ring.
- Cyclopropylation : Addition of the cyclopropyl group.
- Methoxylation : Introduction of the methoxy group.
- Pyrrole Addition : Attachment of the pyrrole moiety.
These steps require specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination and coupling reagents like EDCI or DCC for amide bond formation.
Case Studies
A recent study explored various analogs of benzamide derivatives and their biological activities, including those similar to this compound. The results indicated that modifications in substituents could significantly alter potency against different cancer types, highlighting the importance of structural diversity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
